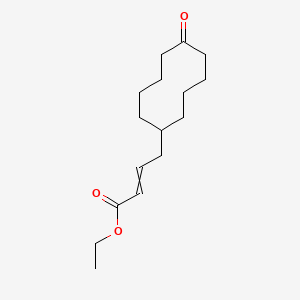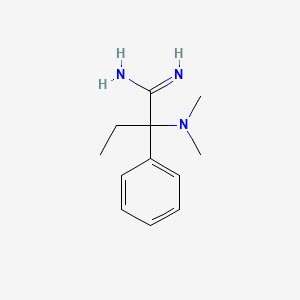
2-Ethoxy-5-(methoxycarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(methoxycarbonyl)benzoate is an organic compound with the molecular formula C11H11O5. It is a derivative of benzoic acid, featuring ethoxy and methoxycarbonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(methoxycarbonyl)benzoate typically involves the esterification of 2-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(methoxycarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of 2-ethoxy-5-(hydroxymethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-(methoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(methoxycarbonyl)benzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the ethoxy and methoxycarbonyl groups, respectively.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(methoxycarbonyl)benzoate
- 2-Ethoxybenzoic acid
- 5-Methoxy-2-(methoxycarbonyl)benzoate
Uniqueness
2-Ethoxy-5-(methoxycarbonyl)benzoate is unique due to the presence of both ethoxy and methoxycarbonyl groups, which impart distinct electronic and steric properties. These features influence its reactivity and make it a valuable compound for various synthetic applications.
Properties
CAS No. |
90183-44-1 |
|---|---|
Molecular Formula |
C11H11O5- |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-ethoxy-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O5/c1-3-16-9-5-4-7(11(14)15-2)6-8(9)10(12)13/h4-6H,3H2,1-2H3,(H,12,13)/p-1 |
InChI Key |
RHWXPEWZLGDVGS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


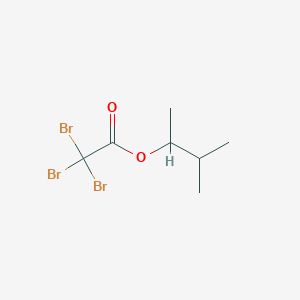

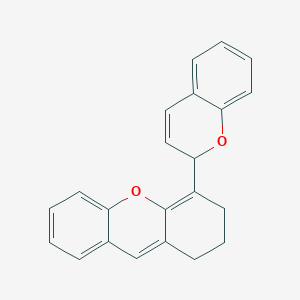

![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
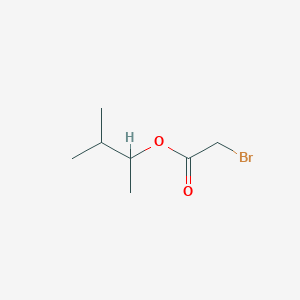
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)
![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)

